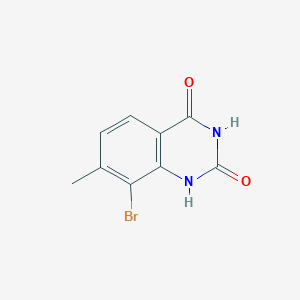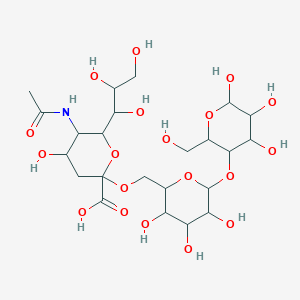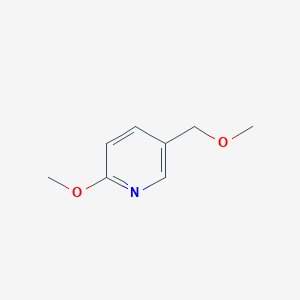
GN2M3GN2-2AB
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de GN2M3GN2-2AB típicamente involucra la liberación enzimática de N-glicanos de glicoproteínas, seguida de etiquetado con 2-aminobenzamida. El proceso comienza con la desnaturalización de la proteína diana, que luego se somete a escisión enzimática utilizando PNGasa F para liberar los N-glicanos. Los glicanos liberados posteriormente se etiquetan con 2-aminobenzamida mediante aminación reductora .
Métodos de producción industrial
La producción industrial de this compound sigue un proceso similar pero a mayor escala. El uso de plataformas de preparación de muestras de N-glicanos de alto rendimiento, como Agilent AdvanceBio Gly-X 2-AB Express, permite una producción eficiente y rápida. Este método implica un paso de deglucosilación en solución de cinco minutos seguido de etiquetado con 2-aminobenzamida en una matriz de estado sólido .
Análisis De Reacciones Químicas
Tipos de reacciones
GN2M3GN2-2AB experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los enlaces glucosídicos o la etiqueta de 2-aminobenzamida.
Sustitución: Las reacciones de sustitución pueden ocurrir en los enlaces glucosídicos, lo que lleva a la formación de diferentes estructuras de glicanos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el periodato de sodio, agentes reductores como el borohidruro de sodio y varios catalizadores para reacciones de sustitución. Las condiciones para estas reacciones varían, pero normalmente implican temperaturas y niveles de pH controlados para garantizar la especificidad y la eficiencia .
Productos principales
Aplicaciones Científicas De Investigación
GN2M3GN2-2AB tiene una amplia gama de aplicaciones en investigación científica, que incluyen:
Química: Se utiliza como compuesto modelo para estudiar la glicosilación e interacciones de glicanos.
Biología: Juega un papel en la comprensión de las interacciones proteína-glicano y las vías de señalización celular.
Medicina: Investigado por su potencial en el desarrollo de fármacos y aplicaciones terapéuticas, particularmente en la focalización de enfermedades relacionadas con glicanos.
Industria: Utilizado en el desarrollo de biofármacos y como estándar en el análisis de glicanos
Mecanismo De Acción
El mecanismo de acción de GN2M3GN2-2AB implica su interacción con objetivos moleculares específicos, como proteínas y receptores de unión a glicanos. Estas interacciones pueden modular varias vías celulares, incluida la transducción de señales y las respuestas inmunitarias. Los efectos del compuesto están mediados a través de sus enlaces glucosídicos y la etiqueta de 2-aminobenzamida, que facilitan la unión a moléculas diana .
Comparación Con Compuestos Similares
Compuestos similares
Compuestos similares a GN2M3GN2-2AB incluyen otros N-glicanos etiquetados, como:
- GlcNAcβ (1-2)Manα (1-3) [GlcNAcβ (1-2)Manα (1-6)]Manβ (1-4)GlcNAcβ (1-4)GlcNAc-2AA
- GlcNAcβ (1-2)Manα (1-3) [GlcNAcβ (1-2)Manα (1-6)]Manβ (1-4)GlcNAcβ (1-4)GlcNAc-2AP .
Singularidad
This compound es único debido a sus enlaces glucosídicos específicos y la presencia de la etiqueta de 2-aminobenzamida, lo que mejora sus propiedades de fluorescencia y lo hace altamente adecuado para aplicaciones analíticas. Su estructura permite interacciones precisas con proteínas de unión a glicanos, lo que la convierte en una herramienta valiosa en la investigación de glicómica .
Propiedades
IUPAC Name |
2-[[2-acetamido-4-[3-acetamido-5-[4-[3-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H92N6O36/c1-17(70)60-23(9-59-22-8-6-5-7-21(22)51(58)87)34(75)46(24(74)10-64)95-54-33(63-20(4)73)42(83)47(29(15-69)93-54)96-55-45(86)48(97-57-50(44(85)38(79)28(14-68)92-57)99-53-32(62-19(3)72)41(82)36(77)26(12-66)90-53)39(80)30(94-55)16-88-56-49(43(84)37(78)27(13-67)91-56)98-52-31(61-18(2)71)40(81)35(76)25(11-65)89-52/h5-8,23-50,52-57,59,64-69,74-86H,9-16H2,1-4H3,(H2,58,87)(H,60,70)(H,61,71)(H,62,72)(H,63,73) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGMISLMPMVBFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2OCC3C(C(C(C(O3)OC4C(OC(C(C4O)NC(=O)C)OC(C(CO)O)C(C(CNC5=CC=CC=C5C(=O)N)NC(=O)C)O)CO)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)NC(=O)C)O)CO)O)O)CO)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H92N6O36 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1437.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-bromo-4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B12094061.png)




![{6-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl}methanol](/img/structure/B12094102.png)




![(2S,5S)-1-{[(2S,5S)-2,5-Dimethylpyrrolidin-1-YL]methylene}-2,5-dimethylpyrrolidinium tetrafluoroborate](/img/structure/B12094128.png)

